molecular formula C9H15Cl2N3O2S B2594622 2-[4-(Aminomethyl)pyridin-2-yl]-1-2-thiazolidine-1,1-dione dihydrochloride CAS No. 2251054-25-6

2-[4-(Aminomethyl)pyridin-2-yl]-1-2-thiazolidine-1,1-dione dihydrochloride

Cat. No.: B2594622
CAS No.: 2251054-25-6
M. Wt: 300.2
InChI Key: AALRJXWQQDPBIN-UHFFFAOYSA-N
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Description

The compound “2-[4-(Aminomethyl)pyridin-2-yl]-1-2-thiazolidine-1,1-dione dihydrochloride” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is an aminomethyl group (-NH2CH2-), suggesting the molecule may act as a ligand, potentially forming coordination complexes with metal ions .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyridine ring with an aminomethyl group attached at the 4-position. The exact 3D structure would depend on the specific spatial arrangement of these atoms and groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine ring and the aminomethyl group. Pyridine is a basic aromatic heterocycle and can participate in various reactions such as electrophilic substitution . The aminomethyl group could also influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyridine ring could contribute to its aromaticity and basicity .

Scientific Research Applications

  • Synthesis and Biological Activity of Novel Substituted Pyridines and Purines Containing 2,4-Thiazolidinedione :A series of substituted pyridines and purines containing 2,4-thiazolidinedione were synthesized and evaluated for their effect on triglyceride accumulation in cells and their hypoglycemic and hypolipidemic activity in mice. This research suggests potential applications in metabolic disease management (Kim et al., 2004).

  • Assembly of Structurally Diverse Small Molecules for Biological Activity Studies :Novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones were synthesized using various heterocyclic models. These compounds exhibited antibacterial activity, particularly those with pyridine or piperazine moieties, indicating their potential in antimicrobial applications (Mohanty et al., 2015).

  • Molecular Design and Hypoglycemic Activity of Thiazolidine-2,4-Diones :A study focusing on the design and synthesis of imidazopyridine thiazolidine-2,4-diones revealed these compounds' potential in improving insulin-induced adipocyte differentiation and their hypoglycemic activity in diabetic mice. This highlights their potential use in diabetes treatment (Oguchi et al., 2000).

  • Synthesis of Oxazolidines, Thiazolidines, and Bicyclic Compounds :Research into the synthesis of oxazolidines and thiazolidines from α-amino acid esters has been conducted, demonstrating the versatility of these compounds in creating biologically active molecules (Badr et al., 1981).

  • Synthesis of Novel Quinazolin-2,4-Dione Hybrid Molecules as Antimalarial Agents :A series of novel hybrid quinazolin-2,4-dione analogs were synthesized, showing promising antimalarial activity through molecular docking analysis. This research underscores the compound's potential in antimalarial drug development (Abdelmonsef et al., 2020).

  • Synthesis of Pyrazolyl-2, 4-Thiazolidinediones as Antibacterial and Antifungal Agents :Thiazolidine-2, 4-diones (TZDs) have been studied for their antimicrobial, antihyperglycemic, and blood pressure-lowering properties, indicating their multi-faceted potential in medicinal chemistry (Aneja et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. If used as a ligand in coordination chemistry, it might bind to metal ions through the nitrogen atom in the pyridine ring and the nitrogen in the aminomethyl group .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be explored for use in coordination chemistry, given its potential ability to act as a ligand .

Properties

IUPAC Name

[2-(1,1-dioxo-1,2-thiazolidin-2-yl)pyridin-4-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S.2ClH/c10-7-8-2-3-11-9(6-8)12-4-1-5-15(12,13)14;;/h2-3,6H,1,4-5,7,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULAPQVBUSTKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=NC=CC(=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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